molecular formula C13H19BN2O4 B14790237 6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide

6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide

Cat. No.: B14790237
M. Wt: 278.11 g/mol
InChI Key: SULJDYLWDZLQDH-UHFFFAOYSA-N
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Description

6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide is a chemical compound with the molecular formula C12H18BN3O4. This compound is known for its unique structure, which includes a pyridine ring, a carboxamide group, and a dioxaborolane moiety. It is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide typically involves the reaction of 6-oxo-1H-pyridine-2-carboxamide with a boronic ester. The reaction is carried out under controlled conditions, often using a palladium catalyst to facilitate the formation of the boron-carbon bond. The reaction is usually performed in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions typically involve nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide is used in a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying biological processes.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate
  • tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate

Uniqueness

6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. This makes it particularly useful in applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H19BN2O4

Molecular Weight

278.11 g/mol

IUPAC Name

6-oxo-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-pyridine-2-carboxamide

InChI

InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-15-11(18)9-6-5-7-10(17)16-9/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)

InChI Key

SULJDYLWDZLQDH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CNC(=O)C2=CC=CC(=O)N2

Origin of Product

United States

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